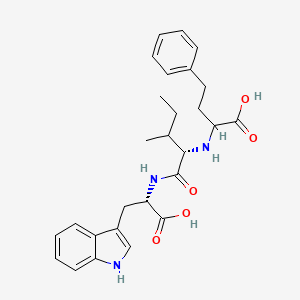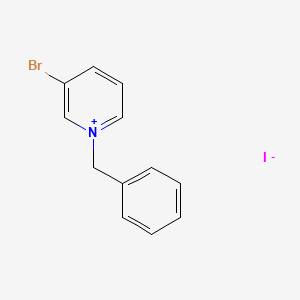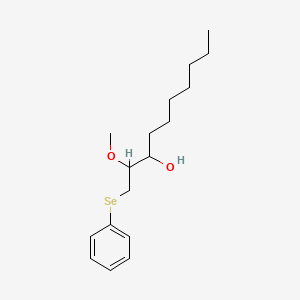
2-Methoxy-1-(phenylselanyl)decan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decane derivatives without the phenylselanyl group.
Substitution: Formation of various substituted decane derivatives.
Scientific Research Applications
2-Methoxy-1-(phenylselanyl)decan-3-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(phenylselanyl)decan-3-OL involves its interaction with specific molecular targets. The phenylselanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxy and hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-(phenylselanyl)octan-3-OL: Similar structure but with a shorter carbon chain.
2-Methoxy-1-(phenylselanyl)hexan-3-OL: Another similar compound with an even shorter carbon chain.
Uniqueness
2-Methoxy-1-(phenylselanyl)decan-3-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74824-96-7 |
|---|---|
Molecular Formula |
C17H28O2Se |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methoxy-1-phenylselanyldecan-3-ol |
InChI |
InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(19-2)14-20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3 |
InChI Key |
WFJLSUYSYOHEII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C[Se]C1=CC=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


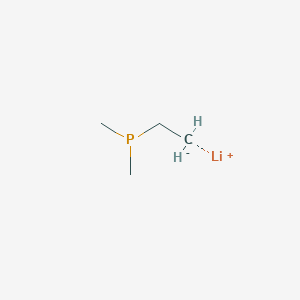
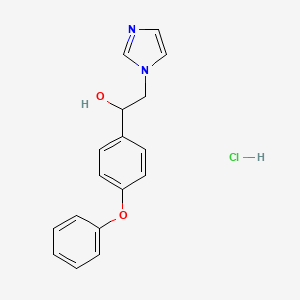
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
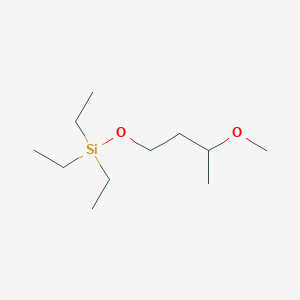
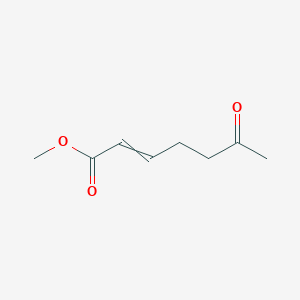
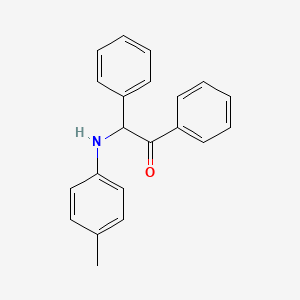
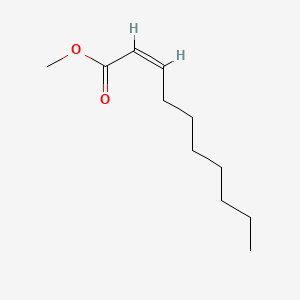

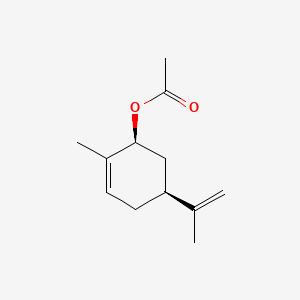
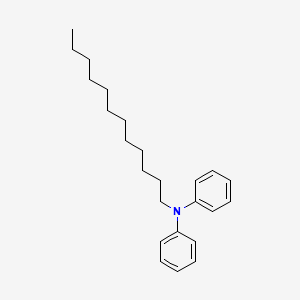
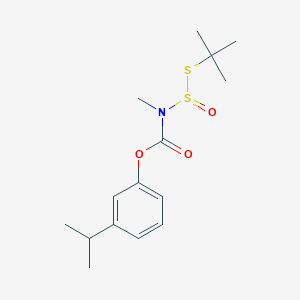
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
